1,1',1''-Methanetriyltris(3,5-diphenyl-1H-pyrazole)
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Overview
Description
1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by three 3,5-diphenyl-1H-pyrazole units connected through a central methanetriyl group. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including 1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole), often involve large-scale cyclocondensation reactions. These methods may utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of green catalysts and solvent-free conditions is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions
Major Products
The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) has a wide range of scientific research applications:
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Medicine: Explored for its use in developing new pharmaceuticals, including anti-inflammatory and analgesic drugs
Industry: Utilized in the production of fluorescent dyes, optical brighteners, and as intermediates in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. .
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune responses
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
1,5-Diphenyl-1H-1,2,4-triazole-3(2H)-thione: Another heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness
1,1’,1’'-Methanetriyltris(3,5-diphenyl-1H-pyrazole) is unique due to its trimeric structure, which enhances its stability and potential for diverse functionalization. This structural complexity allows for more versatile applications compared to simpler pyrazole derivatives .
Properties
CAS No. |
926321-29-1 |
---|---|
Molecular Formula |
C46H34N6 |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
1-[bis(3,5-diphenylpyrazol-1-yl)methyl]-3,5-diphenylpyrazole |
InChI |
InChI=1S/C46H34N6/c1-7-19-34(20-8-1)40-31-43(37-25-13-4-14-26-37)50(47-40)46(51-44(38-27-15-5-16-28-38)32-41(48-51)35-21-9-2-10-22-35)52-45(39-29-17-6-18-30-39)33-42(49-52)36-23-11-3-12-24-36/h1-33,46H |
InChI Key |
FYZQRGHFYMDZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C(N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)N6C(=CC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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